ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 848328-33-6
Cat. No.: VC4740100
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848328-33-6 |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.39 |
| IUPAC Name | ethyl 3-carbamoyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C15H19N3O4S/c1-2-22-15(21)18-6-5-9-10(7-18)23-14(11(9)12(16)19)17-13(20)8-3-4-8/h8H,2-7H2,1H3,(H2,16,19)(H,17,20) |
| Standard InChI Key | MQMQVCLCUSASEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |
Introduction
Structural Characteristics and Molecular Identity
The compound’s architecture centers on a 4,5-dihydrothieno[2,3-c]pyridine scaffold, a bicyclic system merging thiophene and partially saturated pyridine rings. Key substituents include:
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Ethyl carboxylate at position 6, enhancing solubility and serving as a metabolic liability.
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Carbamoyl group at position 3, contributing to hydrogen-bonding interactions.
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Cyclopropanecarboxamido moiety at position 2, introducing steric constraints and electronic modulation .
Molecular Formula and Weight
Derived from structural analogs , the molecular formula is inferred as C₁₆H₂₀N₄O₄S, with a molecular weight of 372.42 g/mol. This calculation accounts for the replacement of aromatic benzamido groups in analogs with the smaller cyclopropane ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₄S |
| Molecular Weight | 372.42 g/mol |
| IUPAC Name | Ethyl 3-carbamoyl-2-[(cyclopropanecarbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |
| InChI | InChI=1S/C16H20N4O4S/c1-2-24-16(23)20-7-6-10-12(20)25-15(14(10)13(17)22)19-11(21)9-4-5-9/h9H,2-8H2,1H3,(H2,17,22)(H,19,21) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis likely mirrors methodologies for analogous thienopyridines, involving:
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Core Construction: Cyclocondensation of aminothiophene derivatives with diketones to form the dihydrothienopyridine ring.
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Functionalization: Sequential amidation at position 2 using cyclopropanecarbonyl chloride and carbamoylation at position 3 via urea derivatives.
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Esterification: Introduction of the ethyl carboxylate group through nucleophilic acyl substitution .
Reactivity Profile
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Ester Hydrolysis: The ethyl carboxylate is susceptible to base- or enzyme-catalyzed hydrolysis, yielding carboxylic acid derivatives.
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Amide Stability: The cyclopropanecarboxamido group may resist hydrolysis under physiological conditions due to steric protection from the cyclopropane ring.
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Electrophilic Substitution: The thiophene ring could undergo halogenation or nitration at position 4 or 5, though electronic deactivation by adjacent groups may limit reactivity .
Physicochemical Properties
Solubility and Partitioning
While experimental data are unavailable, predictions using analog data suggest:
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LogP: ~1.8 (moderate lipophilicity, favoring membrane permeability).
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Aqueous Solubility: <10 mg/mL due to the hydrophobic cyclopropane and aromatic systems.
Spectroscopic Signatures
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (ester C=O), and ~3350 cm⁻¹ (N-H stretching) .
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NMR: Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm).
Biological Activity and Mechanistic Insights
Putative Targets
Thienopyridine derivatives are known to modulate:
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Kinase Enzymes: ATP-binding sites due to planar heterocycles.
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G-Protein-Coupled Receptors (GPCRs): Via hydrogen bonding with transmembrane domains .
Structure-Activity Relationships (SAR)
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